3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with an oxadiazole ring and substituted with phenyl and methylphenyl groups.
Preparation Methods
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile intermediates. These intermediates undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form thienopyrimidine-4-ones. The oxadiazole ring is introduced through the reaction of appropriate hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of the oxadiazole and thienopyrimidine moieties under suitable conditions .
Chemical Reactions Analysis
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The thienopyrimidine core can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival. Additionally, it can bind to DNA or RNA, interfering with their function and leading to cell death .
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione stands out due to its unique combination of an oxadiazole ring and thienopyrimidine core. Similar compounds include:
Thieno[3,2-d]pyrimidine-4-ones: These compounds lack the oxadiazole ring but share the thienopyrimidine core.
Oxadiazole derivatives: These compounds contain the oxadiazole ring but differ in the other substituents and core structures.
Properties
Molecular Formula |
C22H16N4O3S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S/c1-14-6-5-7-15(12-14)20-23-18(29-24-20)13-25-17-10-11-30-19(17)21(27)26(22(25)28)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |
InChI Key |
PKZHLEBWZQLWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Origin of Product |
United States |
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